molecular formula C18H13F2N5OS B2888422 1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207031-46-6

1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2888422
CAS No.: 1207031-46-6
M. Wt: 385.39
InChI Key: ULCMFIFIFGYBKJ-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, a thiazole ring, and two aromatic rings substituted with fluorine and methoxy groups. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of Aromatic Rings: The aromatic rings with fluorine and methoxy substituents are introduced through nucleophilic aromatic substitution reactions or Suzuki-Miyaura cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,5-Difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

    1-(2,5-Difluorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine: This compound has a similar structure but with a chlorine substituent instead of a methoxy group, which may result in different chemical and biological properties.

    1-(2,5-Difluorophenyl)-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine: The presence of a nitro group can significantly alter the compound’s reactivity and potential biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific research applications.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5OS/c1-26-12-5-2-10(3-6-12)14-9-27-18(22-14)16-17(21)25(24-23-16)15-8-11(19)4-7-13(15)20/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCMFIFIFGYBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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